molecular formula C12H18ClN3O2S B2644515 4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 349086-49-3

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2644515
CAS No.: 349086-49-3
M. Wt: 303.81
InChI Key: YRTXZLHFSCBLDC-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3-chloroaniline with N,N-dimethylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-8-6-15(7-9-16)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTXZLHFSCBLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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